molecular formula C6H12N2O B3243001 (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine CAS No. 154153-25-0

(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine

Cat. No.: B3243001
CAS No.: 154153-25-0
M. Wt: 128.17
InChI Key: JBFDQWSJHZEMIB-UHFFFAOYSA-N
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Description

(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and oncology research. It is recognized as a key derivative of the 4,5-dihydroisoxazole scaffold, a structure identified in compounds that function as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a critical enzyme in the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, and inhibiting this enzyme disrupts cellular energy metabolism, leading to anti-proliferative effects in cancer cells . Consequently, this compound provides researchers with a valuable chemical tool for investigating NAD+-dependent pathways and developing novel therapeutic strategies for cancers, lymphomas, and leukemias . The 4,5-dihydroisoxazole core, to which this compound belongs, is a versatile building block in organic synthesis. Its derivatives are frequently employed as intermediates in constructing more complex molecular architectures, including potential glycomimetics and bio-active compounds, through homologation reactions and further functionalization . (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(2)3-5(4-7)8-9-6/h3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFDQWSJHZEMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with a suitable nitrile oxide, leading to the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .

Medicine

In medicine, (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials that require specific structural features .

Mechanism of Action

The mechanism of action of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Agrochemical Analogs

Compound Core Structure Key Substituents Activity
Target Compound 5,5-dimethyl-1,2-oxazoline 3-methanamine Intermediate
Pyroxasulfone 5,5-dimethyl-1,2-oxazoline Sulfonyl, trifluoromethylpyrazole Pre-emergence herbicide

Analogues in Pharmaceutical Chemistry

[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine Hydrochloride

  • Key Differences :
    • Substituted with a 3,4-dimethylphenyl group on the oxazole ring.
    • Hydrochloride salt enhances solubility for pharmacological use.
  • Functional Impact :
    • The aromatic substituent may improve binding affinity to biological targets (e.g., receptors or enzymes) compared to the unsubstituted target compound .

4-[5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-fluorophenol Hydrochloride

  • Key Differences: Features a fluorophenol group and an aminomethyl side chain.
  • The phenol group offers hydrogen-bonding sites for target interactions .

Table 2: Pharmaceutical Analogs

Compound Core Structure Key Substituents Potential Use
Target Compound 5,5-dimethyl-1,2-oxazoline 3-methanamine Intermediate
3,4-Dimethylphenyl derivative 1,2-oxazoline 3,4-dimethylphenyl, HCl salt Drug candidate
Fluorophenol derivative 1,2-oxazoline 2-fluorophenol, aminomethyl Bioactive scaffold

Isomeric and Functional Group Variations

5,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine

  • Key Differences :
    • Oxygen and nitrogen positions swapped (1,3-oxazole vs. 1,2-oxazole).
  • Functional Impact :
    • Altered ring electronics and hydrogen-bonding capacity. The 1,3-oxazole isomer may exhibit reduced ring strain but lower nucleophilicity at the amine .

4-(4,5-Dihydro-1,2-oxazol-3-yl)aniline

  • Key Differences :
    • Aniline group replaces the methanamine substituent.

Biological Activity

Overview

(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is a heterocyclic compound characterized by its unique oxazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. Understanding its biological activity is crucial for the development of therapeutic applications.

Chemical Structure and Properties

The chemical formula for (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is C6H13N2OC_6H_{13}N_2O with a molecular weight of 113.18 g/mol. The structure features a dimethyl substitution on the oxazole ring, which influences its electronic properties and biological interactions.

PropertyValue
Chemical FormulaC6H13N2OC_6H_{13}N_2O
Molecular Weight113.18 g/mol
IUPAC Name(5,5-Dimethyl-4H-1,2-oxazol-3-yl)methanamine
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction may lead to various pharmacological effects, including antimicrobial action.

Antibacterial and Antifungal Properties

Research indicates that (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine exhibits significant antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of several pathogenic bacteria and fungi.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of various compounds, (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine demonstrated noteworthy inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (mg/mL)
Escherichia coli0.0048
Staphylococcus aureus0.0098
Bacillus mycoides0.0048
Candida albicans0.039

These results suggest that the compound has potential as a therapeutic agent against bacterial infections.

Case Study: Antifungal Activity

In addition to its antibacterial properties, the compound also showed antifungal activity against common fungal pathogens:

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.078

These findings highlight the broad-spectrum antimicrobial potential of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine.

Comparison with Similar Compounds

The biological activity of (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine can be compared with structurally similar compounds to understand its unique properties better.

Compound NameStructural FeaturesUnique Aspects
5,5-Dimethyl-4,5-dihydro-1,2-oxazoleContains dimethyl substitutionsAltered electronic properties
4,5-Dihydro-4,4-dimethyl-2-oxazolylVariations in oxazole structurePotentially different reactivity
1-(4,5-dihydro-1,2-oxazol-3-yl)-1-(phenyl)methanamineSimilar core structureDifferent substituents leading to varied activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Reactant of Route 2
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine

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